molecular formula C16H32I2Si2 B14213661 {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane CAS No. 565435-43-0

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane

Katalognummer: B14213661
CAS-Nummer: 565435-43-0
Molekulargewicht: 534.40 g/mol
InChI-Schlüssel: UNFZPMJNVZFWQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane is a chemical compound with the molecular formula C16H32I2Si2 and a molecular weight of 534.40522 g/mol . This compound is characterized by the presence of iodine and trimethylsilyl groups attached to an octenyl backbone, making it a unique organosilicon compound.

Vorbereitungsmethoden

The synthesis of {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octenyl derivatives and trimethylsilyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

    Synthetic Route:

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various organosilicon derivatives.

Wissenschaftliche Forschungsanwendungen

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane involves its interaction with molecular targets through its iodine and trimethylsilyl groups. These interactions can lead to various chemical transformations, including the formation of covalent bonds with target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane include other organosilicon compounds with iodine and trimethylsilyl groups. Some examples are:

    {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]hex-1-en-1-yl}(trimethyl)silane: A similar compound with a shorter carbon chain.

    {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]dec-1-en-1-yl}(trimethyl)silane: A similar compound with a longer carbon chain.

    {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]dodec-1-en-1-yl}(trimethyl)silane: Another similar compound with an even longer carbon chain.

These compounds share similar chemical properties but differ in their carbon chain length, which can influence their reactivity and applications.

Eigenschaften

CAS-Nummer

565435-43-0

Molekularformel

C16H32I2Si2

Molekulargewicht

534.40 g/mol

IUPAC-Name

[1-iodo-2-(2-iodo-2-trimethylsilylethenyl)oct-1-enyl]-trimethylsilane

InChI

InChI=1S/C16H32I2Si2/c1-8-9-10-11-12-14(16(18)20(5,6)7)13-15(17)19(2,3)4/h13H,8-12H2,1-7H3

InChI-Schlüssel

UNFZPMJNVZFWQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=C([Si](C)(C)C)I)C=C([Si](C)(C)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.